
N,N-Dibutyl-N-methylbutan-1-aminium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-methylbutan-1-aminium phosphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its ionic nature, which makes it highly soluble in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium phosphate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with phosphoric acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7 to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of the product, which is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or hydroxides in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds and phosphates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N-methylbutan-1-aminium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: This compound is used in the preparation of buffers and as a stabilizing agent for enzymes and other proteins.
Industry: It is used in the manufacture of surfactants, antistatic agents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium phosphate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and stability. This interaction is primarily due to the ionic nature of the compound, which allows it to form electrostatic interactions with membrane components.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- N,N-Dibutyl-N-methylbutan-1-aminium sulfate
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium phosphate is unique due to its phosphate group, which imparts specific properties such as higher solubility in water and the ability to form stable complexes with metal ions. This makes it particularly useful in applications where these properties are desirable, such as in phase transfer catalysis and biological buffers.
Propiedades
Fórmula molecular |
C39H90N3O4P |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
tributyl(methyl)azanium;phosphate |
InChI |
InChI=1S/3C13H30N.H3O4P/c3*1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5(2,3)4/h3*5-13H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clave InChI |
MXNVNRFYPJWKHS-UHFFFAOYSA-K |
SMILES canónico |
CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)


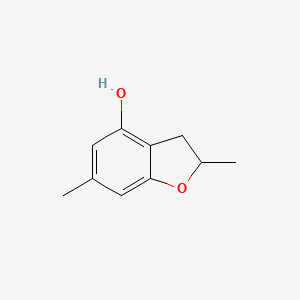
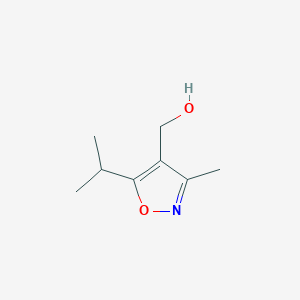
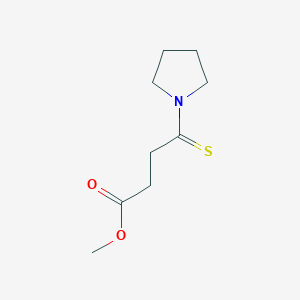
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)

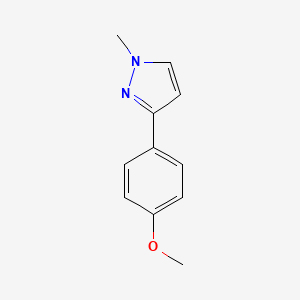
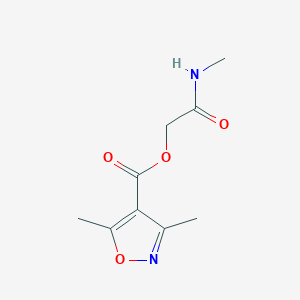
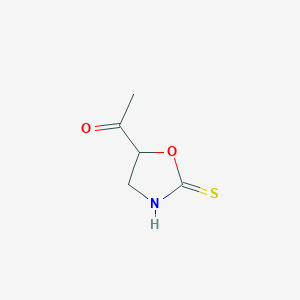
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
